

Cyclo(CLLFVY): A Comparative Analysis of Efficacy and Specificity in HIF-1 Inhibition

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Compound of Interest

Compound Name: **cyclo(CLLFVY)**

Cat. No.: **B15577230**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the cyclic peptide **cyclo(CLLFVY)**, focusing on its efficacy and specificity as a hypoxia-inducible factor 1 (HIF-1) inhibitor. Its performance is objectively compared with other alternatives, supported by experimental data, to inform research and drug development efforts in oncology and other hypoxia-related pathologies.

Executive Summary

Cyclo(CLLFVY) is a potent and specific inhibitor of the HIF-1 α /HIF-1 β protein-protein interaction.^{[1][2][3]} It acts by binding to the Per-ARNT-Sim (PAS-B) domain of HIF-1 α , thereby preventing its heterodimerization with HIF-1 β and subsequent transcriptional activity.^{[1][2][4]} A key advantage of **cyclo(CLLFVY)** is its high specificity for HIF-1 over the closely related HIF-2 isoform, a desirable characteristic for targeted therapies.^{[1][5]} This contrasts with non-selective inhibitors like acriflavine, which also targets the PAS-B domain but inhibits both HIF-1 and HIF-2.^{[3][4][6]} The available data, primarily from in vitro studies, demonstrates the potential of **cyclo(CLLFVY)** as a valuable research tool and a promising starting point for the development of targeted cancer therapeutics.^{[2][7]}

Comparative Efficacy of HIF-1 Inhibitors

The following table summarizes the in vitro efficacy of **cyclo(CLLFVY)** in comparison to other known HIF-1 inhibitors.

Compound	Target	Mechanism of Action	IC50	Cell Lines	Reference
cyclo(CLLFVY)	HIF-1 α /HIF-1 β Interaction	Binds to HIF-1 α PAS-B domain, inhibiting dimerization	19 μ M	U2OS	[8]
	16 μ M	MCF-7	[8]		
1.3 \pm 0.5 μ M (in vitro ELISA)	-		[1][9][10]		
Acriflavine	HIF-1 & HIF-2 Dimerization	Binds to HIF-1 α and HIF-2 α PAS-B domains	\sim 1 μ M	HEK293	[8]
	3 μ M	WM115, SKMEL30	[1]		
Echinomycin	HIF-1/DNA Binding	Intercalates into DNA at HRE sites	-	-	[1]

Specificity Profile: Cyclo(CLLFVY) vs. Alternatives

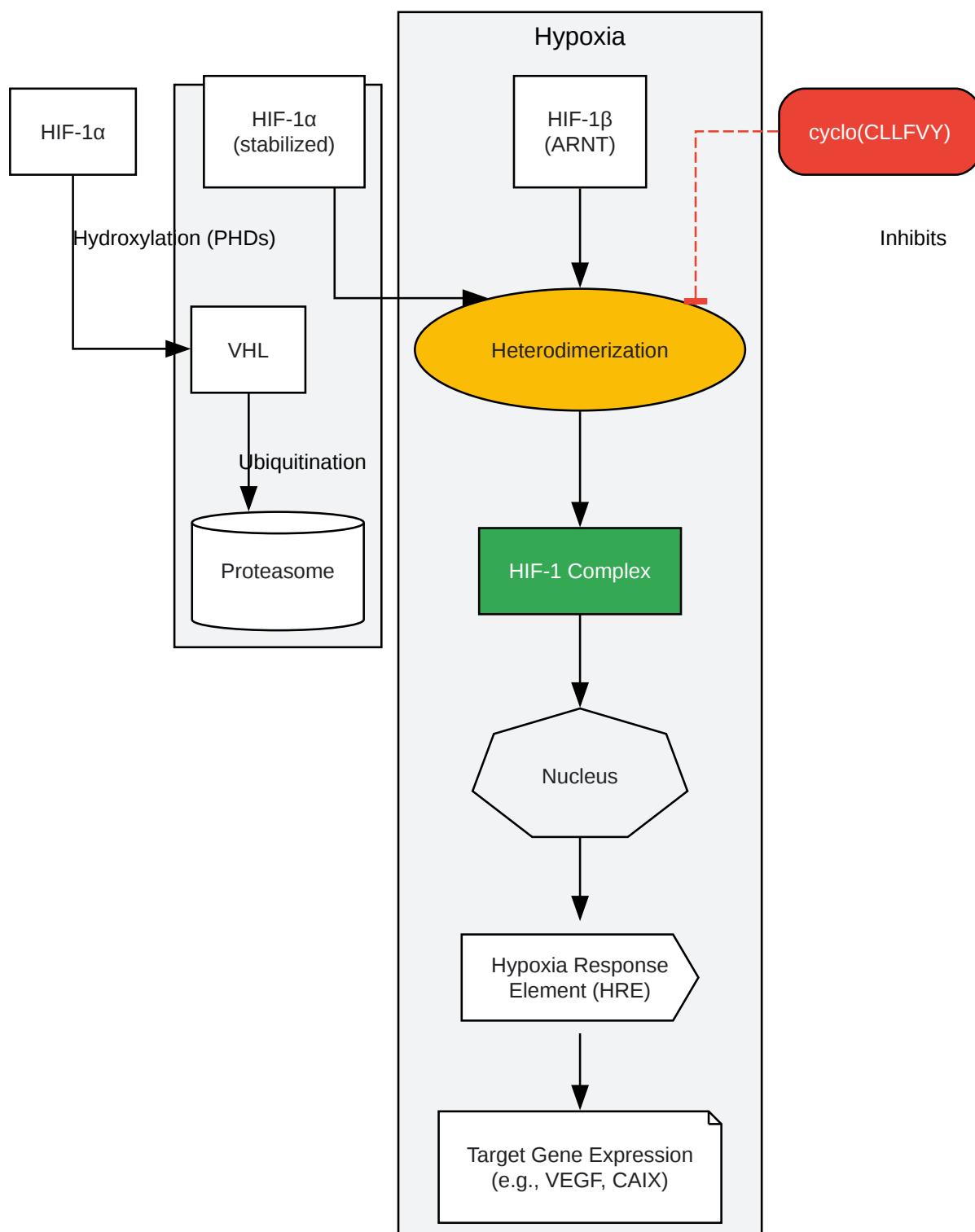
A major advantage of **cyclo(CLLFVY)** is its remarkable specificity for the HIF-1 α isoform. Experimental evidence demonstrates that **cyclo(CLLFVY)** does not inhibit the dimerization of HIF-2 α with HIF-1 β .^{[1][3]} This specificity is attributed to structural differences in the PAS-B domain between HIF-1 α and HIF-2 α .^[3]

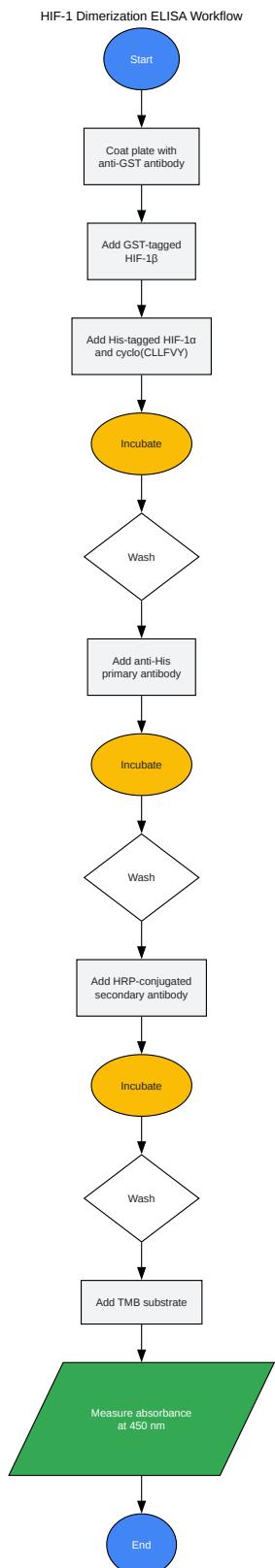
In contrast, acriflavine is a non-selective inhibitor, disrupting the dimerization of both HIF-1 and HIF-2.^{[6][8]} This lack of specificity can lead to broader biological effects and potential off-target toxicities, making **cyclo(CLLFVY)** a more refined tool for studying the specific roles of HIF-1.

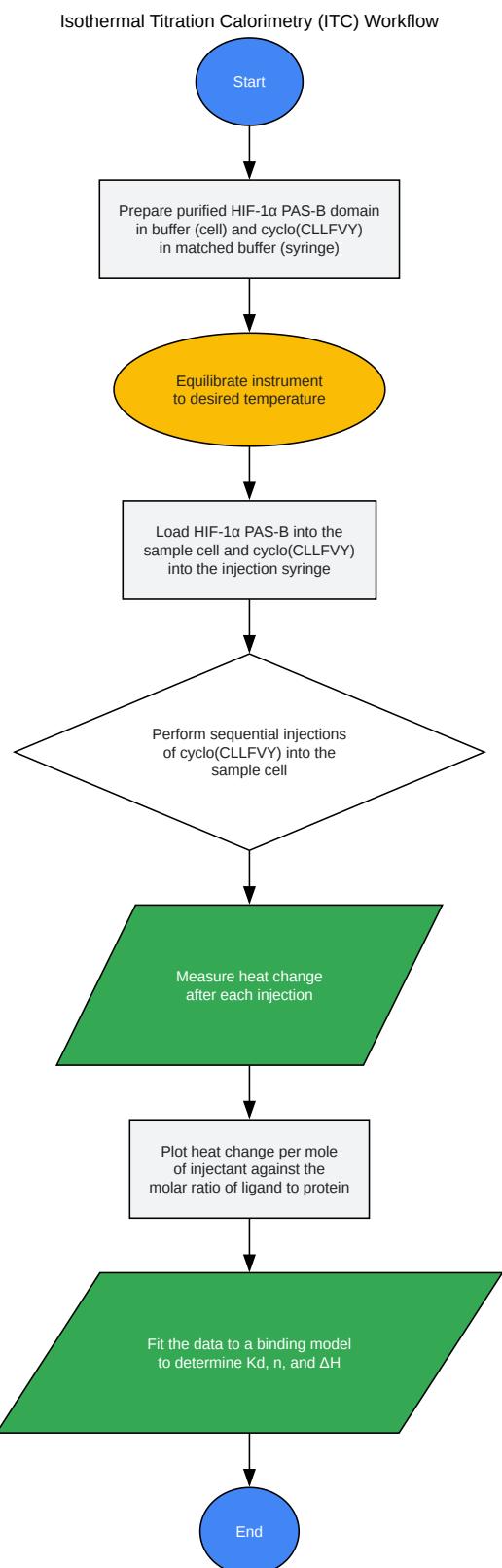
Signaling Pathway and Mechanism of Action

The following diagram illustrates the HIF-1 signaling pathway under hypoxic conditions and the mechanism of inhibition by **cyclo(CLLFVY)**.

HIF-1 Signaling and cyclo(CLLFVY) Inhibition





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